molecular formula C15H9NO4 B14743791 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 1470-34-4

4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B14743791
CAS No.: 1470-34-4
M. Wt: 267.24 g/mol
InChI Key: GKCNLZAUWYAUDR-UHFFFAOYSA-N
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Description

4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring. The presence of nitro and phenyl groups in the structure can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method is the nitration of 2-phenyl-1H-indene-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Amino-2-phenyl-1H-indene-1,3(2H)-dione.

    Substitution: Various substituted indene derivatives.

    Oxidation: Quinones and other oxidized products.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigating its biological activity and potential as a pharmacophore in drug design.

    Medicine: Exploring its potential therapeutic properties and its role in the development of new pharmaceuticals.

    Industry: Use as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione depends on its specific interactions with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-phenyl-1H-indene-1,3(2H)-dione can be compared with other indene derivatives such as:
    • 2-Phenyl-1H-indene-1,3(2H)-dione.
    • 4-Nitro-1H-indene-1,3(2H)-dione.
    • 2-Phenyl-1H-indene-1,3(2H)-dione derivatives with different substituents.

Uniqueness

The presence of both nitro and phenyl groups in this compound imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1470-34-4

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

4-nitro-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-10-7-4-8-11(16(19)20)13(10)15(18)12(14)9-5-2-1-3-6-9/h1-8,12H

InChI Key

GKCNLZAUWYAUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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